N,N-diethyl-2-(methylamino)acetamide hydrochloride
Overview
Description
“N,N-diethyl-2-(methylamino)acetamide hydrochloride” is a synthetic compound . It is also known as lidocaine hydrochloride and is a highly versatile local anesthetic that has been used widely in medical practice for many years.
Molecular Structure Analysis
The molecular formula of “this compound” is C7H16N2O . The molecular weight is 144.22 g/mol . For a detailed molecular structure, you may refer to scientific databases or resources .Physical And Chemical Properties Analysis
“this compound” is a solid . The molecular weight is 144.22 g/mol . For more detailed physical and chemical properties, you may need to refer to material safety data sheets (MSDS) or other specialized chemical databases .Scientific Research Applications
Chemical Synthesis and Reactions
Acetals of Lactams and Acid Amides
N-methyl-2-pyrrolidone diethylacetal reacts with enamino diketones to form cyclic dienediamines. These dienediamines can be converted to hydrochloride salts under specific conditions, demonstrating the versatility of such compounds in chemical synthesis (Shanazarov et al., 1987).
Reactions with Trialkyl Phosphites
The study of reactions involving N-(hydroxymethyl)acetamide with various phosphites leads to the formation of specific phosphonic esters, underlining its significance in chemical transformations (Ivanov et al., 1968).
Synthesis of Neurotoxins
The synthesis of specific neurotoxins like 2-amino-3-([15N]-methylamino)propanoic acid from α-acetamidoacrylic acid and [15N]-methylamine showcases the role of acetamide derivatives in producing biologically significant compounds (Hu & Ziffer, 1990).
Biochemical and Pharmacological Studies
Metabolism of Chloroacetamide Herbicides
Studies on the metabolism of chloroacetamide herbicides in liver microsomes highlight the complex metabolic pathways and enzymatic interactions involving acetamide derivatives, which is crucial for understanding their biotransformation and potential toxicological impacts (Coleman et al., 2000).
Enzymatic Activity in Pharmaceutical Applications
The synthesis and study of N-(4-amino-2-butynyl)acetamides for their activity in inhibiting detrusor contraction showcase the therapeutic potential of acetamide derivatives in treating conditions like overactive detrusor (Take et al., 1992).
Local Anesthetic Activity
Research on the local anesthetic activity of 2-Substituted-N-(2-diethylaminoethyl)-acetamides underlines the importance of acetamide derivatives in medical applications, particularly in pain management (Jindal et al., 2003).
Environmental and Agricultural Applications
Herbicide Efficacy and Soil Interaction
Investigations into the reception and activity of acetochlor and related herbicides in agricultural settings reveal the environmental behavior of acetamide derivatives, which is critical for effective and sustainable agricultural practices (Banks & Robinson, 1986).
Biodegradation of Herbicides
The study of the N-Deethoxymethylation of acetochlor by Rhodococcus sp. Strain T3-1 emphasizes the ecological significance of acetamide derivatives, particularly in the context of biodegradation and environmental remediation (Wang et al., 2015).
Safety and Hazards
Safety precautions for handling “N,N-diethyl-2-(methylamino)acetamide hydrochloride” include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required . It’s recommended to handle it under inert gas . For a comprehensive understanding of its safety and hazards, please refer to its MSDS .
properties
IUPAC Name |
N,N-diethyl-2-(methylamino)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-4-9(5-2)7(10)6-8-3;/h8H,4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXWKYMQXFJPQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.